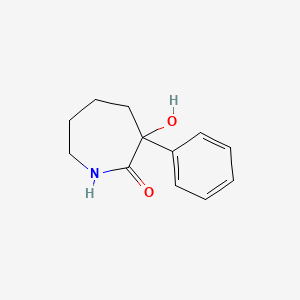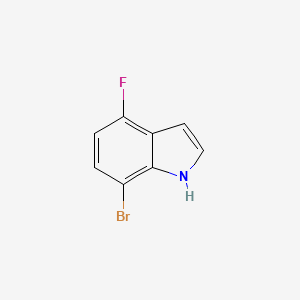
1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, is a structurally complex molecule that appears to be related to various synthesized urea derivatives with potential biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with urea linkages and aromatic substitutions have been synthesized and studied for their properties and potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of urea derivatives can involve the condensation of isocyanates or isothiocyanates with other chemical species. For instance, paper describes the synthesis of 2-oxopyrimidin-1(2H)-yl-urea derivatives by reacting arylisocyanates with a specific pyrimidinone compound. Similarly, paper discusses the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates. These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray crystallography. Paper provides an example of such characterization, detailing the structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, using NMR, ESI-MS, and single-crystal X-ray diffraction. These techniques could be employed to analyze the molecular structure of the compound , providing insights into its stereochemistry and electronic properties.
Chemical Reactions Analysis
The reactivity of urea derivatives can vary depending on their substitution patterns and the presence of reactive functional groups. The papers do not provide specific reactions for the compound of interest, but they do offer insights into the types of chemical reactions that similar compounds can undergo. For example, under certain conditions, the compounds described in paper can cyclize to form tetrahydropyrimidine derivatives. Understanding the reactivity of the functional groups present in the compound of interest would be crucial for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations, as mentioned in paper , can predict properties like HOMO-LUMO energy gap, ionization potential, and dipole moment, which are important for understanding the compound's reactivity and interaction with biological targets. Experimental determination of these properties would complement the theoretical predictions and provide a comprehensive profile of the compound's behavior in various environments.
Scientific Research Applications
Antitumor Activities
- Synthesis and Antitumor Activities : A study synthesized the compound 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and examined its antitumor activities. The compound was characterized using H-1-NMR, C-13-NMR, ESI-MS, and X-ray diffraction. Its antitumor activity was analyzed using an MTT assay, and its potencies were rationalized through docking into the CDK4 protein to analyze interactions with the active site residues (Hu et al., 2018).
Crystal Structure Studies
- X-ray Powder Diffraction Data : The X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was reported. This compound is an important intermediate in synthesizing the anticoagulant, apixaban (Wang et al., 2017).
Synthesis and Biological Evaluation
Synthesis of Novel Indole-Based Hybrid Oxadiazole Scaffolds : A study synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated their in vitro inhibitory potential against the urease enzyme. These molecules were also screened for their hemolytic study, suggesting their potential as therapeutic agents (Nazir et al., 2018).
Photophysical Behavior of a Novel 4-Aza-Indole Derivative : A study examined the photophysical properties of a new 4-aza-indole derivative in different solvents. This compound exhibited reverse solvatochromism behavior and high quantum yield, suggesting potential uses in bio- or analytical sensors and/or optoelectronic devices (Bozkurt & Doğan, 2018).
Anticancer Indole-Based Chalcones : The crystal structures of new chalcones derived from N-ethyl-3-acetylindole were investigated. These compounds displayed molecular packing controlled mainly by hydrogen bonds and π···π stacking interactions. Their antiproliferative activity was also studied, showing potential as anticancer agents (Badria et al., 2019).
Synthesis and Biological Evaluation of Some New 1-Pheyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives : This study synthesized new indole derivatives and screened them for antimicrobial potential. The structures of these compounds were established with spectral data, and they showed herbicidal and antimicrobial activities (Kalshetty et al., 2012).
Mechanism of Action
Target of action
Indole compounds often interact with various receptors in the body, including serotonin receptors, due to their structural similarity to the neurotransmitter serotonin . Urea derivatives can have a wide range of targets depending on their structure .
Mode of action
The mode of action of indole and urea derivatives can vary greatly depending on their specific structure and the target they interact with . They can act as agonists, antagonists, or modulators of their target proteins .
Biochemical pathways
Indole compounds can be involved in a variety of biochemical pathways due to their structural similarity to many biological molecules . Urea derivatives can also participate in various biochemical reactions .
Pharmacokinetics
The ADME properties of indole and urea derivatives can vary greatly depending on their specific structure . Factors such as solubility, stability, and binding affinity can all affect their bioavailability .
Result of action
The molecular and cellular effects of indole and urea derivatives can vary greatly depending on their specific structure and the biochemical pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and urea derivatives .
properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-18-8-6-17(7-9-18)26-14-16(12-21(26)27)25-22(28)23-11-10-15-13-24-20-5-3-2-4-19(15)20/h2-9,13,16,24H,10-12,14H2,1H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWONUIPPWHIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

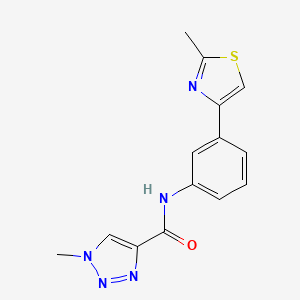
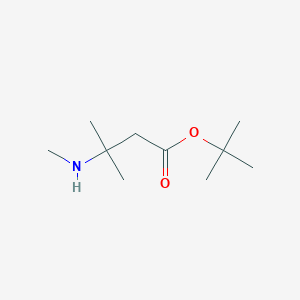
![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)
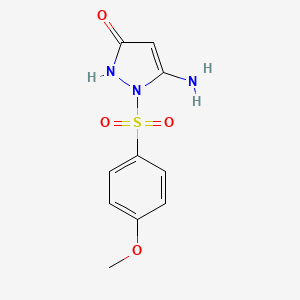

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)
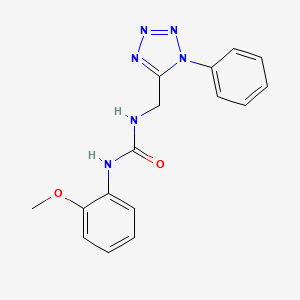
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)
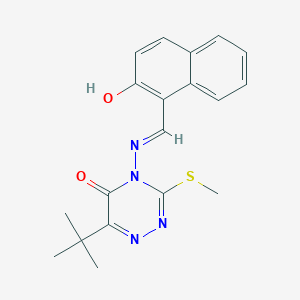

![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)
![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)
